molecular formula C18H36O2 B1406539 12-deuteriooctadecanoic acid CAS No. 62163-41-1

12-deuteriooctadecanoic acid

Cat. No.: B1406539
CAS No.: 62163-41-1
M. Wt: 285.5 g/mol
InChI Key: QIQXTHQIDYTFRH-WHRKIXHSSA-N
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Description

12-deuteriooctadecanoic acid: (CAS No 62163-41-1) is an isotopically labeled research compoundThe molecular formula of this compound is C18H35DO2, and it has a molecular weight of 285.48 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 12-deuteriooctadecanoic acid involves the deuteration of octadecanoic acid. This process typically includes the hydrogenation of octadecanoic acid in the presence of a deuterium source. A common method involves using a Ni/Co/Mo sulfide catalyst in a liquid-phase trickle-bed reactor . The reaction conditions include high temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The production is carefully monitored to maintain the isotopic purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 12-deuteriooctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form octadecanoic acid derivatives.

    Reduction: It can be reduced to form octadecanol.

    Substitution: It can undergo substitution reactions to form various esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

    Substitution: Alcohols and amines in the presence of acid or base catalysts.

Major Products Formed:

    Oxidation: Octadecanoic acid derivatives.

    Reduction: Octadecanol.

    Substitution: Esters and amides of octadecanoic-12-D1 acid.

Scientific Research Applications

12-deuteriooctadecanoic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 12-deuteriooctadecanoic acid involves its incorporation into biological systems where it mimics the behavior of natural octadecanoic acid. It interacts with various molecular targets, including enzymes involved in fatty acid metabolism. The deuterium labeling allows for precise tracking of its metabolic pathways, providing insights into its biological effects .

Comparison with Similar Compounds

    Octadecanoic acid (Stearic acid): The non-deuterated form of 12-deuteriooctadecanoic acid.

    Hexadecanoic acid (Palmitic acid): A similar saturated fatty acid with a shorter carbon chain.

    Eicosanoic acid (Arachidic acid): A similar saturated fatty acid with a longer carbon chain.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. Its deuterium content provides a distinct advantage in tracing and analyzing metabolic pathways, making it a valuable tool in research .

Properties

IUPAC Name

12-deuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-WHRKIXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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